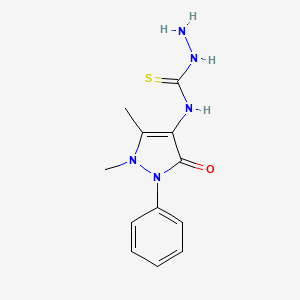

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide

Descripción

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a hydrazinecarbothioamide group, which contributes to its reactivity and potential biological activity.

Propiedades

IUPAC Name |

1-amino-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5OS/c1-8-10(14-12(19)15-13)11(18)17(16(8)2)9-6-4-3-5-7-9/h3-7H,13H2,1-2H3,(H2,14,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECZZXCAOYZBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352306 | |

| Record name | N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96447-49-3 | |

| Record name | N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in the formation of the desired compound . The product is then characterized using techniques such as single crystal X-ray diffraction (XRD) analysis to confirm its structure and purity .

Análisis De Reacciones Químicas

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions

Aplicaciones Científicas De Investigación

Biological Activities

1.1 Anticancer Properties

Research has indicated that compounds related to N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide exhibit notable anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the activity of thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition can lead to reduced cancer cell proliferation. In vitro studies have reported IC50 values ranging from 0.47 to 1.4 µM for certain derivatives against TS proteins .

1.2 Anti-inflammatory Effects

Molecular docking studies suggest that this compound can act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The ability to modulate inflammatory pathways positions this compound as a candidate for developing anti-inflammatory drugs .

1.3 Antimicrobial Activity

The azole group present in the structure enhances lipophilicity, facilitating cellular uptake and targeting of various pathogens. Compounds with similar structures have demonstrated antimicrobial activity against a range of bacteria and fungi in both in vitro and in vivo models .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions utilizing readily available reagents. The general synthetic pathway includes:

- Formation of Pyrazole Ring : The initial step involves the synthesis of the pyrazole ring through condensation reactions.

- Hydrazinecarbothioamide Formation : The pyrazole derivative is then reacted with hydrazine and carbon disulfide to form the hydrazinecarbothioamide moiety.

- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized through spectroscopic methods like NMR and mass spectrometry.

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for therapeutic applications:

| Therapeutic Area | Potential Application | Mechanism of Action |

|---|---|---|

| Anticancer | Inhibition of thymidylate synthase | Reduces DNA synthesis |

| Anti-inflammatory | Inhibition of 5-lipoxygenase | Modulates inflammatory pathways |

| Antimicrobial | Targeting bacterial and fungal infections | Disruption of microbial cell functions |

Case Studies

Several studies have documented the efficacy of compounds derived from this compound:

Case Study 1: Antitumor Activity

A study demonstrated that a derivative exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Efficacy

In vivo experiments showed that administration of the compound led to reduced inflammation markers in animal models subjected to induced arthritis.

Mecanismo De Acción

The mechanism of action of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound’s hydrazinecarbothioamide group allows it to form stable complexes with metal ions and interact with enzymes and proteins. This interaction can inhibit or modify the activity of these biological molecules, leading to its observed biological effects .

Comparación Con Compuestos Similares

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide can be compared with other similar compounds, such as:

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

- 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide

- 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the unique properties and potential uses of this compound.

Actividad Biológica

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₂H₁₄N₃O₄S

- Molecular Weight : 319.31 g/mol

- IUPAC Name : N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)hydrazinecarbothioamide

The structural features of this compound contribute to its biological activity, particularly the presence of the pyrazole ring and the hydrazinecarbothioamide moiety.

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Properties : The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of vital metabolic pathways .

- Antioxidant Activity : The antioxidant potential of this compound has been assessed through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress in cellular models .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Research Findings

Recent research highlights the following key findings regarding the biological activity of this compound:

- Structure–Activity Relationship (SAR) : Modifications in the hydrazinecarbothioamide group significantly influence the biological activity. For example, substituents on the phenyl ring enhance anticancer potency due to increased lipophilicity and improved interaction with cellular targets .

- Synergistic Effects : Combinations with other agents have shown enhanced efficacy in cancer treatment protocols. For instance, co-administration with conventional chemotherapeutics has resulted in reduced IC50 values and improved therapeutic outcomes in preclinical models .

- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to fully elucidate the long-term effects and potential side effects in vivo .

Q & A

Q. What are the established synthetic routes for N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide, and how can reaction conditions be optimized?

The compound is typically synthesized by condensing 4-aminoantipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine) with substituted isothiocyanates in equimolar ratios under reflux in ethanol or methanol. For example, reacting 4-aminoantipyrine with benzoylisothiocyanate yields analogous thiourea derivatives, with purification via recrystallization from ethanol . Optimization involves adjusting solvent polarity, temperature (70–80°C), and reaction time (4–6 hours). Monitoring via TLC and spectroscopic methods (IR, NMR) ensures completion.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- Single-crystal X-ray diffraction (XRD): Determines molecular geometry, bond lengths, and angles (e.g., orthorhombic crystal system, space group P222, a = 8.422 Å, b = 9.295 Å, c = 14.501 Å) .

- Hirshfeld surface analysis: Maps intermolecular interactions (e.g., H-bonding, π-π stacking) using software like CrystalExplorer .

- Spectroscopy: IR confirms thiourea C=S stretching (~1200 cm), while H/C NMR resolves methyl, phenyl, and hydrazine protons .

Table 1: Crystallographic Data (from )

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P222 |

| a (Å) | 8.4220 |

| b (Å) | 9.2950 |

| c (Å) | 14.501 |

| V (ų) | 1135.2 |

Advanced Research Questions

Q. How can computational methods (DFT, docking) elucidate electronic properties and supramolecular stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic structure, HOMO-LUMO gaps, and electrostatic potentials. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., LP(S)→σ*(N-H)) . Molecular docking predicts binding affinities to biological targets (e.g., enzymes), leveraging software like AutoDock Vina . Basis sets (e.g., cc-pVTZ) and solvent models (PCM) improve accuracy .

Q. How do intermolecular interactions influence supramolecular assembly in crystalline phases?

Hirshfeld surface analysis reveals dominant interactions:

Q. How can researchers resolve discrepancies between experimental and computational data?

Discrepancies in bond lengths or angles often arise from basis set limitations or solvent effects. For example:

- Basis set choice: The Vosko-Wilk-Nusair (VWN) correlation functional improves spin-polarized systems .

- Thermal motion: XRD data may show elongation due to anisotropic displacement parameters, requiring TLS refinement .

- Solvent inclusion: PCM models adjust for dielectric effects in solution-phase DFT .

Q. What strategies enable functionalization of the hydrazinecarbothioamide group for bioactive derivatives?

The thiourea moiety can be modified via:

- Alkylation/arylation: React with alkyl halides or aryl boronic acids to introduce lipophilic groups.

- Cyclization: Form thiazolidinones or tetrazoles under acidic conditions (e.g., HCl/acetic acid) .

- Metal coordination: Utilize the S atom as a ligand for Cu(II) or Zn(II) complexes, enhancing antimicrobial activity .

Q. What role do non-covalent interactions play in stabilizing polymorphic forms?

Polymorphism arises from variations in H-bond networks and π-stacking. For example:

- Form I: Dominated by N–H···O bonds (2.1 Å).

- Form II: Features C–H···π interactions (3.5 Å) and weaker H-bonds .

Thermodynamic stability is assessed via lattice energy calculations (PIXEL method) .

Methodological Guidance

Q. How to design experiments for analyzing tautomeric equilibria in solution?

Q. What crystallographic software tools are recommended for advanced structural analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.